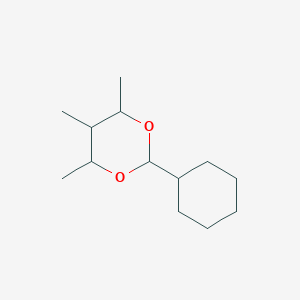amino}benzene-1-sulfonic acid CAS No. 62268-60-4](/img/structure/B14537390.png)
4-{[Hydroxy(phenyl)methyl](propyl)amino}benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group, a hydroxy group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid typically involves multiple steps. The reaction conditions often require the use of concentrated sulfuric acid for sulfonation and various catalysts for subsequent substitutions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide and fuming sulfuric acid . The subsequent steps to introduce the hydroxy and amino groups are optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions: 4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) with iron catalysts.
Major Products: The major products formed from these reactions include substituted benzenes, quinones, and sulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the hydroxy and amino groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the hydroxy and amino groups, making it less versatile in terms of chemical reactivity.
4-Methylbenzenesulfonic acid: Contains a methyl group instead of the hydroxy and amino groups, leading to different chemical properties and applications
Uniqueness: 4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid is unique due to the presence of both hydroxy and amino groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
62268-60-4 |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[[hydroxy(phenyl)methyl]-propylamino]benzenesulfonic acid |
InChI |
InChI=1S/C16H19NO4S/c1-2-12-17(16(18)13-6-4-3-5-7-13)14-8-10-15(11-9-14)22(19,20)21/h3-11,16,18H,2,12H2,1H3,(H,19,20,21) |
InChI Key |
VCOHDPNOVQFGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)S(=O)(=O)O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate](/img/structure/B14537314.png)

![4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14537330.png)

![[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride](/img/structure/B14537339.png)



![1-(4-Fluorophenyl)bicyclo[2.2.1]heptane](/img/structure/B14537363.png)





